![molecular formula C13H15BrN2O3 B5821238 4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)
4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Boc-4-Bromo-Phg-CHO and is a useful intermediate for the synthesis of various biologically active molecules.
Mécanisme D'action
The mechanism of action of Boc-4-Bromo-Phg-CHO is not fully understood. However, it is believed to act as a reactive aldehyde, which can react with various nucleophiles, such as amino acids and proteins. This reaction can lead to the formation of covalent adducts, which can affect the activity of the target molecule.
Biochemical and Physiological Effects:
Boc-4-Bromo-Phg-CHO has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. It has also been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Boc-4-Bromo-Phg-CHO in lab experiments include its high purity, stability, and ease of handling. However, the limitations of using Boc-4-Bromo-Phg-CHO include its high cost and limited availability.
Orientations Futures
There are several future directions for research involving Boc-4-Bromo-Phg-CHO. One direction is to explore its potential as an intermediate in the synthesis of novel biologically active molecules. Another direction is to investigate its potential as a tool for studying the activity of various enzymes and proteins. Additionally, further research is needed to fully understand the mechanism of action of Boc-4-Bromo-Phg-CHO and its potential applications in various fields.
Conclusion:
In conclusion, Boc-4-Bromo-Phg-CHO is a useful intermediate for the synthesis of various biologically active molecules. It has been extensively used in scientific research and has shown promising results in various applications. However, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
Boc-4-Bromo-Phg-CHO is synthesized by the reaction of 4-bromophenol with Boc-protected piperazine in the presence of an acid catalyst. The resulting product is then oxidized to produce Boc-4-Bromo-Phg-CHO. This synthesis method has been widely used in the production of various biologically active molecules.
Applications De Recherche Scientifique
Boc-4-Bromo-Phg-CHO has been extensively used in scientific research for the synthesis of various biologically active molecules. It has been used as an intermediate in the synthesis of inhibitors of the protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. It has also been used as an intermediate in the synthesis of selective inhibitors of the histone deacetylase enzyme, which is involved in the regulation of gene expression.
Propriétés
IUPAC Name |
4-[2-(4-bromophenoxy)acetyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c14-11-1-3-12(4-2-11)19-9-13(18)16-7-5-15(10-17)6-8-16/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZYCTLUDOLFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5821161.png)
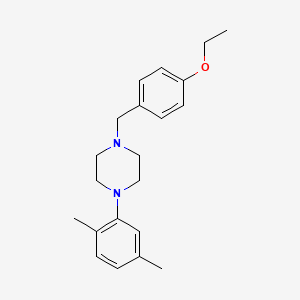
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5821173.png)
![N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5821177.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5821181.png)
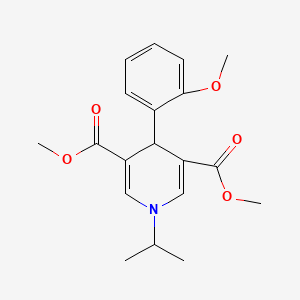
![2-(2-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5821191.png)
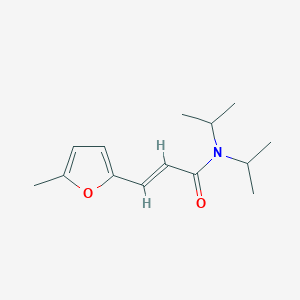
![(cyclopropylmethyl){[5-(3-nitrophenyl)-2-furyl]methyl}propylamine](/img/structure/B5821198.png)
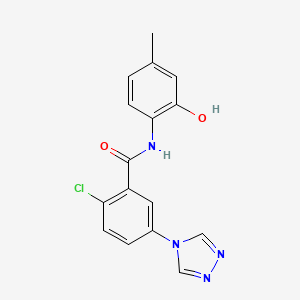
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)
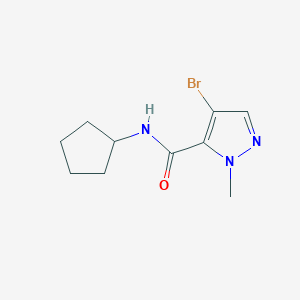
![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)